

Application Notes: C3a (70-77) Peptide in In Vitro Cell Culture

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B12307892

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Introduction

The complement component C3a is a pro-inflammatory anaphylatoxin generated during complement system activation. **C3a (70-77)** is a synthetic octapeptide that corresponds to the C-terminal region of human C3a and functions as a specific agonist for the C3a receptor (C3aR).^{[1][2]} While it possesses only 1-2% of the biological activity of the full-length C3a protein, its specificity makes it a valuable tool for studying C3aR-mediated signaling pathways in vitro.^{[1][2]} **C3a (70-77)** has been shown to induce cellular responses such as histamine release, smooth muscle contraction, and modulation of lymphocyte functions.^{[1][2][3]} These application notes provide detailed protocols for the preparation and use of **C3a (70-77)** in cell culture to investigate its effects on immune cells.

Data Summary

Quantitative data regarding the **C3a (70-77)** peptide and its effective concentrations in various biological assays are summarized below for easy reference.

Table 1: **C3a (70-77)** Peptide Specifications

Property	Description	Reference
Sequence	Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR)	[1]
Molecular Weight	823.94 g/mol	[1]
Biological Activity	Exhibits 1-2% of the activity of full-length C3a	[1] [2]
Target Receptor	C3a Receptor (C3aR)	[1]

| Storage Temperature| -20°C (lyophilized powder or in solution) |[\[4\]](#) |

Table 2: Effective Concentrations of **C3a (70-77)** in In Vitro Assays

Assay	Cell Type	Effective Concentration Range	Reference
Inhibition of LIF Generation	Human Mononuclear Leukocytes	10⁻⁸ M (for 50% inhibition)	[3]
Suppression of LIF Generation	Human Mononuclear Leukocytes	Significant at ≥ 10 ⁻⁷ M	[1]
T-Lymphocyte Migration	Human T Lymphocytes	10 ⁻⁹ M - 3 x 10 ⁻⁸ M	[5]

| Intracellular Ca²⁺ Mobilization | RAW264.7 Macrophages | 1 µM |[\[6\]](#) |

Experimental Protocols

Protocol 1: Reconstitution and Storage of C3a (70-77)

This protocol describes the proper method for reconstituting and storing the lyophilized **C3a (70-77)** peptide to ensure its stability and activity.

Materials:

- Lyophilized **C3a (70-77)** peptide
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Sterile, low-protein-binding microcentrifuge tubes
- Vortex mixer

Method:

- Briefly centrifuge the vial of lyophilized **C3a (70-77)** to ensure the powder is at the bottom.
- Reconstitute the peptide in sterile PBS to a desired stock concentration, for example, 1 mM. According to supplier data, solubility in PBS can reach up to 100 mg/mL.[\[7\]](#)
- Gently vortex to ensure the peptide is fully dissolved.
- Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term use.[\[4\]](#)

Protocol 2: In Vitro Stimulation of Human Mononuclear Leukocytes

This protocol provides a general procedure for stimulating human mononuclear leukocytes with **C3a (70-77)** to assess its impact on cellular functions, such as lymphokine generation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Culture Medium: RPMI-1640 or M199-HPS supplemented with 15% heat-inactivated fetal bovine serum (FBS) or human AB serum, and 1% Penicillin-Streptomycin.[\[1\]](#)
- **C3a (70-77)** stock solution (from Protocol 1)

- Mitogen (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigen (e.g., SK-SD).[1][3]
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)

Method:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend them in the complete culture medium at a concentration of 2×10^6 cells/mL.
- Seed 100 µL of the cell suspension (2×10^5 cells) into each well of a 96-well plate.[1]
- Prepare working solutions of **C3a (70-77)** and the chosen stimulus (mitogen or antigen) at 2x the final desired concentration in culture medium.
- Add 100 µL of the **C3a (70-77)** and stimulus mixture to the wells containing the cells. For control wells, add the stimulus mixed with medium alone. Final concentrations often range from 10^{-9} M to 10^{-6} M.[1]
- Incubate the plate at 37°C in a 5% CO₂ humidified incubator. The incubation period depends on the downstream assay:
 - For mitogen-stimulated cultures: 3 days.[1]
 - For antigen-stimulated cultures: 5 days.[1]
- After incubation, proceed with the desired functional assay, such as quantifying Leukocyte Inhibitory Factor (LIF) activity or measuring cytokine production via ELISA.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines the steps to measure rapid changes in intracellular calcium levels in response to **C3a (70-77)** stimulation, a key indicator of C3aR activation.

Materials:

- RAW264.7 cells or other C3aR-expressing cell line
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.[6]
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Hanks' Balanced Salt Solution (HBSS)
- **C3a (70-77)** peptide
- Fluorescence plate reader with an automated injector system

Method:

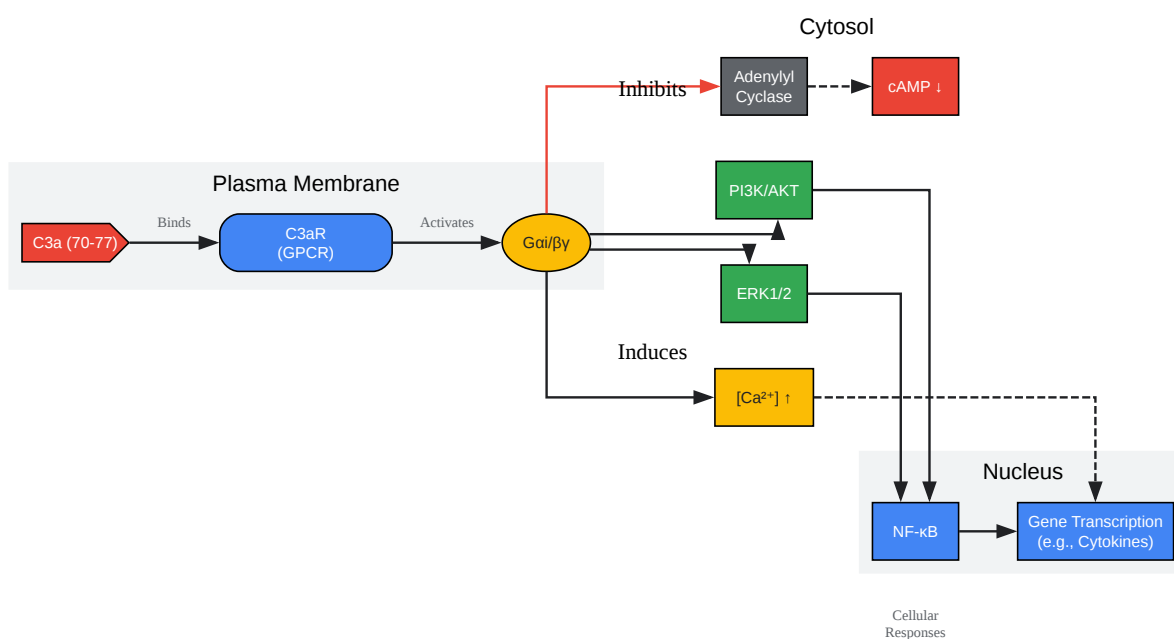
- Seed RAW264.7 cells in a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
- Remove the culture medium and wash the cells gently with HBSS.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Wash the cells again with HBSS to remove any excess extracellular dye.
- Place the plate in a fluorescence plate reader.
- Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).
- Using the automated injector, add **C3a (70-77)** to the wells to achieve a final concentration of approximately 1 μ M.[6]
- Immediately begin recording the fluorescence intensity every 0.5-1 second for several minutes to capture the transient calcium peak.[6]
- Analyze the data by subtracting the baseline fluorescence and expressing the change as a ratio or percentage increase.

Visualizations

C3a Receptor Signaling Pathway

The binding of **C3a (70-77)** to the C3a receptor (C3aR), a G-protein coupled receptor, initiates a signaling cascade.[8][9] In immune cells, this is primarily mediated by the G α i subunit, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8][10]

Simultaneously, the pathway triggers an increase in intracellular calcium and activates downstream kinases like PI3K/AKT and ERK1/2, ultimately influencing gene transcription and cellular responses.[8][10]

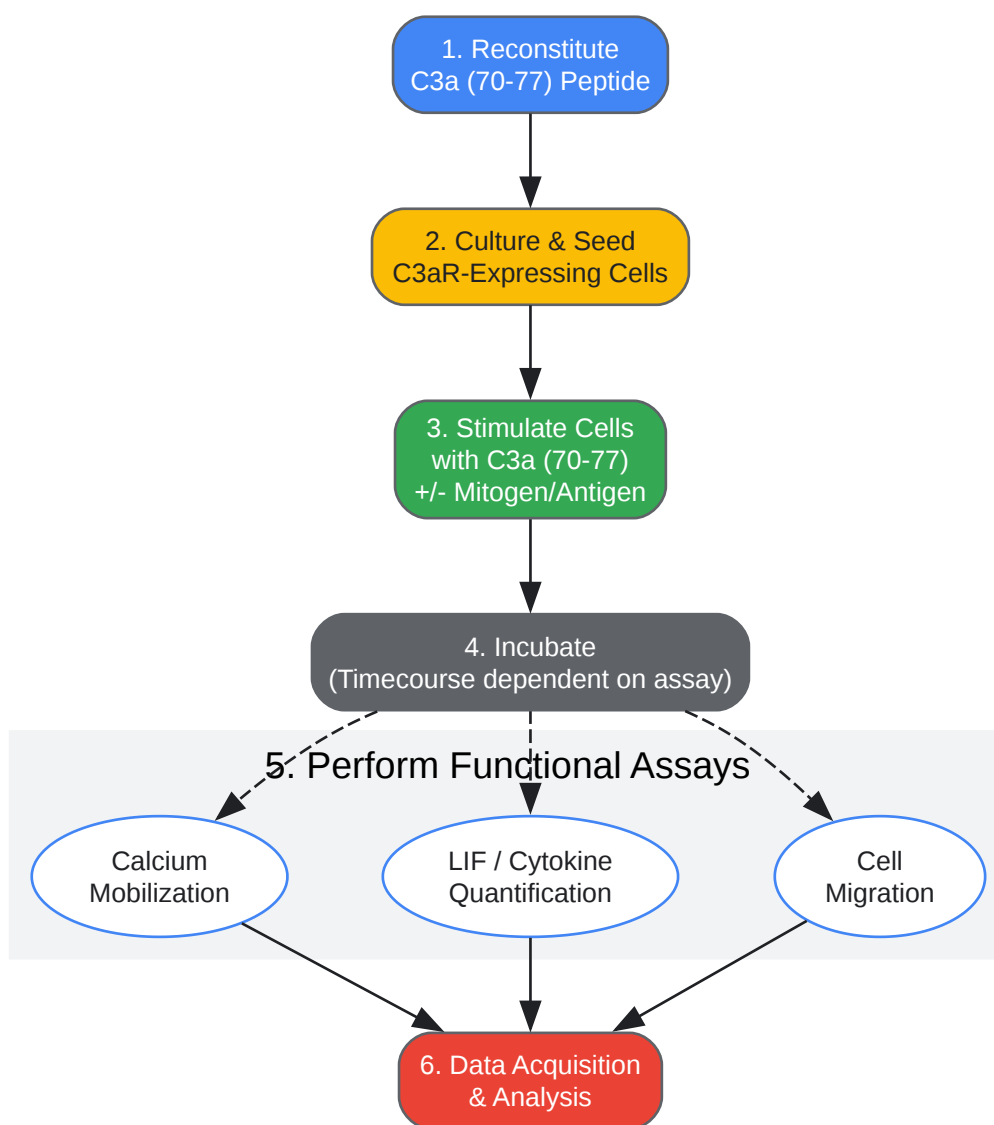


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Caption: **C3a (70-77)** binds C3aR, activating G α i to modulate Ca²⁺, cAMP, PI3K/AKT, and ERK pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of **C3a (70-77)** on cultured cells, from initial preparation to final data analysis.



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Caption: Workflow for **C3a (70-77)** studies: from peptide reconstitution to cellular stimulation and analysis.

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